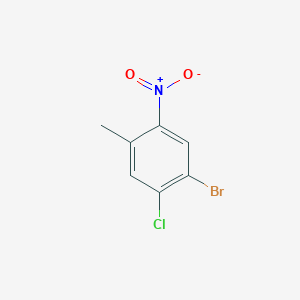

1-Bromo-2-chloro-4-methyl-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-chloro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674299 | |

| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126367-34-7 | |

| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

This guide provides a comprehensive overview of the synthesis of 1-bromo-2-chloro-4-methyl-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and practical laboratory procedures.

Introduction

This compound is a halogenated and nitrated aromatic compound. Its polysubstituted benzene ring makes it a versatile building block in organic synthesis. The strategic placement of bromo, chloro, methyl, and nitro groups allows for a variety of subsequent chemical transformations, making it a key precursor for more complex molecules. This guide will detail a reliable synthetic route to this compound, starting from commercially available precursors.

Synthesis of the Starting Material: 3-Bromo-4-chlorotoluene

The immediate precursor for the final nitration step is 3-bromo-4-chlorotoluene. While this compound can be sourced from chemical suppliers, a synthetic route from 2-bromo-4-methylaniline is also well-established and presented here for completeness.[1] This two-step process involves a Sandmeyer reaction to replace the amino group with a chloro group.

Experimental Protocol: Synthesis of 3-Bromo-4-chlorotoluene

Materials and Reagents:

-

2-Bromo-4-methylaniline

-

tert-Butyl nitrite

-

Anhydrous copper(II) chloride

-

Anhydrous acetonitrile

-

20% Hydrochloric acid

-

Ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, a mixture of tert-butyl nitrite (48 mmol) and anhydrous copper(II) chloride (60 mmol) is prepared in anhydrous acetonitrile (100 mL) and heated to 65 °C.[1]

-

2-Bromo-4-methylaniline (30 mmol) is added slowly to the heated mixture with vigorous stirring over a period of 30 minutes.[1]

-

The reaction mixture is then stirred for an additional 2 hours at 65 °C.[1]

-

After completion, the mixture is cooled to room temperature and poured into 400 mL of 20% hydrochloric acid.

-

The aqueous layer is extracted three times with 120 mL portions of ether.

-

The combined organic extracts are washed with 100 mL of brine and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-bromo-4-chlorotoluene.[1]

Synthesis of this compound

The core of this guide is the synthesis of the title compound via electrophilic aromatic nitration of 3-bromo-4-chlorotoluene. This reaction utilizes a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

The Chemistry of Nitration: Understanding Regioselectivity

The introduction of the nitro group onto the benzene ring is a classic example of electrophilic aromatic substitution. The regiochemical outcome, i.e., the position where the nitro group is introduced, is dictated by the directing effects of the substituents already present on the ring: a methyl group, a bromine atom, and a chlorine atom.

-

Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

-

Halogens (-Br, -Cl): Bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.[2][3][4]

In 3-bromo-4-chlorotoluene, the positions ortho and para to the activating methyl group are C2, C6, and C5 (relative to the methyl group at C1). The directing effects of the halogens also influence the final position. The cumulative effect of these substituents directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C5 position.

Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene

Materials and Reagents:

-

3-Bromo-4-chlorotoluene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice water

Procedure:

-

In a flask, 65 mL of concentrated sulfuric acid is cooled to -20 °C.

-

To this, a solution of 20 g (approximately 100 mmol) of 3-bromo-4-chlorotoluene is added.

-

Concentrated nitric acid (15 mL) is then added dropwise to the solution while maintaining the temperature at -20 °C.

-

The reaction mixture is stirred for 5 minutes.

-

The reaction is quenched by pouring the mixture into 500 g of ice water.

-

The precipitated solid is collected by filtration, washed with water, and dried to obtain the crude this compound. A yield of approximately 95% can be expected for the crude product.

Work-up and Purification

The crude product from the nitration reaction may contain unreacted starting material and potentially some isomeric byproducts. Purification is crucial to obtain a high-purity final product.

Procedure:

-

The crude solid is dissolved in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

The organic solution is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any residual acid), and finally with brine.[5][6]

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the purified product.

-

For higher purity, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be employed.[5]

Characterization of this compound

Confirmation of the structure and assessment of the purity of the synthesized compound are essential. A combination of spectroscopic techniques is typically used for this purpose.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents, insoluble in water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be indicative of their positions on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. The most prominent will be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds.[7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, including the presence of bromine and chlorine isotopes.[11][12]

Safety Considerations

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[13][14][15][16] It is toxic if inhaled.[14] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated Sulfuric Acid: Extremely corrosive, causing severe skin burns and eye damage.[17][18][19] Reacts violently with water, generating significant heat. Always add acid to water slowly, never the other way around. Use appropriate PPE.

-

3-Bromo-4-chlorotoluene: May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[20][21] Handle with care and appropriate PPE.

-

This compound: This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[22][23] Standard laboratory safety practices should be followed when handling the final product.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualization of the Synthetic Workflow

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Synthesis of the starting material, 3-Bromo-4-chlorotoluene.

Caption: Nitration of 3-Bromo-4-chlorotoluene to the final product.

Conclusion

This guide has provided a detailed and practical approach to the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the outlined experimental procedures and safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3-BROMO-4-CHLOROTOLUENE. Retrieved from [Link]

-

University of Calgary. (n.d.). Nitro Groups. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

-

Deepak Chem Tech Ltd. (2023, November 23). Concentrated Nitric Acid 98% SAFETY DATA SHEET. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

SEASTAR CHEMICALS. (2022, November 17). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. Retrieved from [Link]

-

ChemSupply Australia. (2018, April). Safety Data Sheet - SULFURIC ACID 15-51%. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

-

Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

Sources

- 1. 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1 [amp.chemicalbook.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nitric Acid 9 M - 15.8 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 15. seastarchemicals.com [seastarchemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 18. teck.com [teck.com]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

1-Bromo-2-chloro-4-methyl-5-nitrobenzene chemical properties

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound whose strategic importance lies in its versatile chemical architecture. The presence of multiple, distinct functional groups—a nitro group, a bromine atom, and a chlorine atom—on a toluene backbone makes it a highly valuable precursor for the synthesis of complex molecular targets. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the halogen substituents provide orthogonal handles for a variety of coupling and substitution reactions. This unique combination allows for sequential and site-selective modifications, a critical requirement in the multi-step synthesis pathways common in pharmaceutical and agrochemical research.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The following identifiers and structural representation define this compound.

-

IUPAC Name : this compound[1]

-

Molecular Formula : C₇H₅BrClNO₂[1]

-

Canonical SMILES : CC1=CC(=C(C=C1[O-])Br)Cl[1]

-

InChIKey : AYBMAXWOTGLSBQ-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

The physical and computed properties of a molecule are critical predictors of its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 250.48 g/mol | [1] |

| Monoisotopic Mass | 248.91922 Da | [1] |

| XLogP3 | 3.4 | [1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | [1] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

-

Expert Interpretation : The XLogP3 value of 3.4 suggests that the compound is lipophilic and will exhibit low solubility in water but good solubility in many organic solvents.[1][3] The TPSA of 45.8 Ų is within the range often associated with good cell permeability, making its derivatives potentially interesting for drug discovery applications. The absence of hydrogen bond donors and the presence of two acceptors will govern its interaction with other molecules.[3]

Spectral Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. For this compound, the primary techniques are NMR, IR, and Mass Spectrometry.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for confirming the substitution pattern on the aromatic ring.

-

¹H NMR (400 MHz, CDCl₃) : δ 8.27 (s, 1H), 7.46 (s, 1H), 2.56 (s, 3H).[2]

-

Causality : The two singlets in the aromatic region (δ 8.27 and 7.46) correspond to the two isolated aromatic protons. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The singlet at δ 2.56 ppm, integrating to three protons, is characteristic of the methyl group.

-

Synthesis Protocol

The synthesis of this compound is typically achieved via electrophilic nitration of a suitable precursor. The following protocol describes a common and efficient method.

Synthesis from 3-Chloro-4-bromotoluene[2]

This procedure leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regioselectivity during nitration.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup : In a reaction vessel suitable for low-temperature reactions, dissolve 1-bromo-2-chloro-4-methylbenzene (20 g, 100 mmol) in concentrated sulfuric acid (65 mL). Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Nitration : Slowly add concentrated nitric acid (15 mL) dropwise to the stirred solution, ensuring the temperature is maintained at -20°C. The addition of a nitrating agent to a strong acid like sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this electrophilic aromatic substitution.

-

Reaction Monitoring and Quenching : After the addition is complete, stir the reaction mixture for an additional 5 minutes. The reaction is then quenched by carefully pouring it into a beaker containing 500 g of ice water with vigorous stirring. This step deactivates the nitrating agent and precipitates the organic product, which is insoluble in the aqueous medium.

-

Isolation and Purification : Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with water to remove any residual acid.

-

Drying : Dry the collected solid to obtain the crude product as a yellow solid (23 g, 95% yield).[2]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. The chlorine atom is ortho to the nitro group, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) in an SNAr reaction.[4] The bromine atom is meta to the nitro group and thus less activated. This differential reactivity allows for selective substitution of the chlorine atom.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). This transformation is fundamental in the synthesis of anilines, which are themselves versatile intermediates for the construction of heterocycles and other functional groups.

-

Cross-Coupling Reactions : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5] This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.[5] This reactivity is crucial for synthesizing biaryl structures and other motifs prevalent in pharmaceuticals and materials science.[5]

Applications in Drug and Agrochemical Development : This compound serves as a pivotal precursor for synthesizing complex organic molecules with potential therapeutic or biological activities.[5] Its structural motifs are found in the precursors to various industrial chemicals, pharmaceuticals, and agrochemicals like insecticides and herbicides.[5][6][7] The ability to selectively modify the different positions on the ring allows for the fine-tuning of pharmacological or biological properties.[5]

Safety, Handling, and Disposal

Working with this compound requires strict adherence to safety protocols due to its potential hazards.

GHS Hazard Classification :

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[1]

Precautionary Measures and Personal Protective Equipment (PPE) :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment :

-

Handling : Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[11] Wash hands thoroughly after handling.[8] Keep containers securely sealed when not in use.[8]

First Aid Measures :

-

If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

Storage and Disposal :

-

Storage : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46738294, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34667, 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link].

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Para Chloro Nitro Benzene 99% (PNCB). Retrieved from [Link].

-

Khan, I. U., et al. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2013(4), M806. Retrieved from [Link].

-

ResearchGate. (2013). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link].

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link].

-

Sinfoo. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52270690, 1-Bromo-5-chloro-4-methyl-2-nitrobenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25306887, 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene. Retrieved from [Link].

-

Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link].

-

ResearchGate. (2011). (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link].

Sources

- 1. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene (CAS No. 1126367-34-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene, a key chemical intermediate with the CAS number 1126367-34-7. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol with an underlying mechanistic explanation, and outlines its known safety and handling considerations. Crucially, this guide illuminates the compound's emerging role in pharmaceutical research, specifically highlighting its application as a starting material in the synthesis of novel therapeutic agents, such as complement factor B inhibitors. This guide is intended to serve as an essential resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, enabling them to leverage the unique chemical architecture of this compound for future innovations.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound whose strategic arrangement of bromo, chloro, methyl, and nitro functional groups makes it a valuable intermediate in organic synthesis. The presence of multiple, distinct reactive sites on the benzene ring allows for a range of selective chemical transformations. This versatility is increasingly being recognized in the field of drug discovery, where the compound serves as a scaffold for the construction of complex, biologically active molecules. Its utility is exemplified by its recent application in the synthesis of complement factor B inhibitors, a promising new class of drugs for treating a variety of inflammatory and autoimmune disorders.[1] This guide aims to provide the necessary technical details to understand and effectively utilize this compound in a research and development setting.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a chemical are paramount for its effective and safe use in any experimental setting. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1126367-34-7 | [2][3][4][5] |

| Molecular Formula | C₇H₅BrClNO₂ | [3][6] |

| Molecular Weight | 250.48 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Bromo-5-chloro-2-nitrotoluene | [4] |

| Appearance | Yellow solid (crude product) | [2] |

| Storage | Sealed in a dry place at room temperature | [5][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic nitration of a disubstituted toluene precursor. The following protocol is a well-established method for its preparation.[2]

Experimental Protocol: Nitration of 1-Bromo-2-chloro-4-methylbenzene

Materials:

-

1-Bromo-2-chloro-4-methylbenzene (starting material)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 1-Bromo-2-chloro-4-methylbenzene (e.g., 20 g, 100 mmol) in concentrated sulfuric acid (e.g., 65 mL) and cool the mixture to -20°C using an appropriate cooling bath.[2]

-

Slowly add concentrated nitric acid (e.g., 15 mL) dropwise to the solution while maintaining the temperature at -20°C.[2]

-

After the addition is complete, allow the reaction to stir for 5 minutes.[2]

-

To quench the reaction, pour the reaction mixture into a beaker containing a large volume of ice water (e.g., 500 g).[2]

-

Filter the resulting precipitate and wash the solid product thoroughly with water.[2]

-

Dry the solid to obtain the crude this compound as a yellow solid.[2] A typical yield for this reaction is approximately 95%.[2]

Characterization: The structure of the product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 8.27 (s, 1H), 7.46 (s, 1H), 2.56 (s, 3H).[2]

Mechanistic Discussion: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The key steps are outlined below:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-2-chloro-4-methylbenzene acts as a nucleophile and attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity: The position of the incoming nitro group is directed by the existing substituents on the benzene ring. The methyl group is an activating, ortho-, para-director, while the bromo and chloro groups are deactivating, ortho-, para-directors. The directing effects of these groups and steric hindrance will influence the final position of the nitro group.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Caption: Role in the synthesis of a complement factor B inhibitor.

Safety and Handling

As a nitroaromatic compound containing halogen substituents, this compound requires careful handling in a laboratory setting. The following GHS hazard classifications have been reported:

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [2]Wash hands thoroughly after handling.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] * If swallowed: Call a poison center or doctor/physician if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined synthesis and the strategic placement of its functional groups provide a versatile platform for the creation of more complex molecules. The recent disclosure of its use in the synthesis of a complement factor B inhibitor underscores its potential in the development of novel therapeutics. This guide provides the foundational knowledge necessary for scientists to safely handle and effectively utilize this compound in their synthetic endeavors.

References

-

This compound | C7H5BrClNO2 | CID 46738294 - PubChem. Available at: [Link]

- CN119137099A - 补体因子b抑制剂及其用途 - Google Patents.

Sources

- 1. CN119137099A - è¡¥ä½å åbæå¶ååå ¶ç¨é - Google Patents [patents.google.com]

- 2. 1-BROMO-2-CHLORO-4-METHYL-5-NITRO-BENZENE | 1126367-34-7 [amp.chemicalbook.com]

- 3. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1126367-34-7|this compound|BLD Pharm [bldpharm.com]

- 5. 1126367-34-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound, CasNo.1126367-34-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

starting materials for 1-Bromo-2-chloro-4-methyl-5-nitrobenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways for obtaining this compound, a key intermediate in the development of pharmaceuticals and other advanced materials. The document outlines a strategic approach to the synthesis, beginning with the selection of an optimal starting material and proceeding through a multi-step electrophilic aromatic substitution sequence. The rationale behind the chosen synthetic route is elucidated through a detailed examination of substituent directing effects and reaction mechanisms. A complete, step-by-step experimental protocol is provided, ensuring clarity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the diverse reactivity of its functional groups, which allows for a wide range of subsequent chemical modifications. The strategic placement of the bromo, chloro, methyl, and nitro substituents on the benzene ring provides a versatile scaffold for the construction of more complex molecular architectures.

The synthesis of such a precisely substituted benzene derivative requires a carefully planned multi-step approach. The principles of electrophilic aromatic substitution (EAS) are central to this process, wherein the order of introduction of the different functional groups is critical to achieving the desired regiochemistry.[2][3] This guide will explore the synthetic landscape for accessing this compound, culminating in a recommended, detailed protocol.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The nitro group can be introduced via nitration, the bromine via bromination, and the chlorine via chlorination. The methyl group could be present in the starting material or introduced via a Friedel-Crafts alkylation. The key to a successful synthesis lies in the forward-thinking application of the directing effects of the substituents at each step.

Substituent Directing Effects:

-

-CH₃ (Methyl): Activating, ortho, para-director.

-

-Cl (Chloro): Deactivating, ortho, para-director.

-

-Br (Bromo): Deactivating, ortho, para-director.

-

-NO₂ (Nitro): Strongly deactivating, meta-director.

Considering these effects, it is evident that the nitro group should be introduced in the final step to avoid deactivating the ring towards subsequent electrophilic substitutions.[4][5]

Proposed Synthetic Pathways and Selection of Starting Material

Several synthetic routes can be envisioned, starting from different commercially available precursors. Below is an evaluation of the most plausible options.

Route A: Starting from 2-Chlorotoluene

This is a logical and cost-effective starting point. The synthesis would proceed as follows:

-

Bromination of 2-Chlorotoluene: The methyl and chloro groups are both ortho, para-directors. The primary products of bromination will be 3-bromo-2-chlorotoluene and 5-bromo-2-chlorotoluene. The desired isomer for the subsequent nitration step is not directly formed.

-

Nitration of 2-Chlorotoluene: Nitration of 2-chlorotoluene would yield a mixture of isomers, with the major product likely being 2-chloro-5-nitrotoluene due to the directing effects of both the chloro and methyl groups.[6] Subsequent bromination would then be directed by the nitro, chloro, and methyl groups.

Route B: Starting from 4-Bromo-3-chlorotoluene

A more direct, albeit potentially more expensive, approach is to start with a di-halogenated toluene.

-

Nitration of 4-Bromo-3-chlorotoluene: This is the most promising route. The methyl group is an ortho, para-director, and the halogens are also ortho, para-directors. The interplay of these directing effects will guide the incoming nitro group to the desired position.

Recommended Synthetic Pathway: Nitration of 4-Bromo-3-chlorotoluene

The recommended pathway commences with the commercially available starting material, 4-bromo-3-chlorotoluene. The key transformation is the electrophilic nitration of the aromatic ring.

Rationale for Route Selection

The regioselectivity of the nitration of 4-bromo-3-chlorotoluene is governed by the directing effects of the existing substituents: the methyl group (-CH₃), the bromine atom (-Br), and the chlorine atom (-Cl). The methyl group is an activating, ortho-, para- director, while the halogen atoms are deactivating, yet also ortho-, para- directing.[7] The interplay of these electronic and steric effects is crucial in determining the position of the incoming nitro group. The most activated position that is sterically accessible will be favored.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-bromo-3-chlorotoluene. This protocol is based on established methods for the nitration of aromatic compounds.[8][9]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-3-chlorotoluene | C₇H₆BrCl | 205.48 | ≥98% | Commercially Available |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |

| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% | Standard Laboratory Supplier |

| Deionized Water | H₂O | 18.02 | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Brine | NaCl | 58.44 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Standard Laboratory Supplier |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[8]

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 4-bromo-3-chlorotoluene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-bromo-3-chlorotoluene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over 100 g of crushed ice with stirring. Separate the organic layer. Extract the aqueous layer with two 20 mL portions of dichloromethane.

-

Neutralization and Drying: Combine all the organic layers. Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.[8]

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group.

Conclusion

The synthesis of this compound is a multi-step process that relies on a sound understanding of electrophilic aromatic substitution principles. The recommended pathway, starting from 4-bromo-3-chlorotoluene, offers a direct and regioselective route to the target molecule. The detailed experimental protocol provided in this guide, coupled with appropriate safety precautions and analytical characterization, should enable researchers to successfully synthesize this valuable chemical intermediate.

References

- Benchchem. A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.

- Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes.

- Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes.

- Benchchem. A Comparative Guide to the Synthesis of Substituted Nitrobenzenes.

- Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

- Organic Syntheses Procedure. m-BROMONITROBENZENE.

- Benchchem. An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

- PubChem. This compound.

- ChemScene. 1-Bromo-4-chloro-5-methyl-2-nitrobenzene.

- CK-12 Foundation. Electrophilic Substitution Reactions - Haloarenes.

- ChemicalBook. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.

- MSU chemistry.

- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- YouTube.

- Quora.

- ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Photochemistry of halogenated benzene derivatives. Part 2. Photoreactions of α-substituted p-chlorotoluenes.

- MySkinRecipes. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene.

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

Sources

- 1. This compound | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. quora.com [quora.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. benchchem.com [benchchem.com]

- 9. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its molecular structure and unique identifiers.

Caption: Synthetic workflow for this compound.

Tabulated Physical Properties

The following table summarizes the known and computed physical properties of this compound. It is important to note that while computed values provide useful estimates, they should be confirmed by experimental determination.

Table 2: Physical Properties

| Property | Value | Method | Source |

| Melting Point | Not experimentally determined | - | - |

| Boiling Point | Not experimentally determined | - | - |

| Density | Not experimentally determined | - | - |

| XLogP3 | 3.4 | Computed | [1] |

| Topological Polar Surface Area | 45.8 Ų | Computed | [1] |

| Complexity | 185 | Computed | [1] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to avoid depression of the melting point.

-

Capillary Loading: Finely powder a small amount of the sample. Tap the open end of a capillary tube into the powder to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Causality: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature.

Solubility Determination

Understanding the solubility profile is essential for purification, reaction setup, and formulation.

Step-by-Step Methodology:

-

Solvent Screening: In separate small test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, toluene, chloroform, hexane).

-

Observation: Vigorously shake each tube for 30 seconds and observe if the solid dissolves completely. If not, gently warm the mixture and observe any changes in solubility. Note the solubility at both room temperature and upon heating.

-

Quantitative Assessment (Optional): For a more precise measurement, prepare a saturated solution at a specific temperature. A known volume of the saturated solution can then be evaporated to dryness, and the mass of the dissolved solid can be determined.

Causality: The principle of "like dissolves like" governs solubility. The polarity of this compound, influenced by the polar nitro group and the less polar halogen and methyl groups, will determine its affinity for solvents of varying polarities. It is expected to have low solubility in water and higher solubility in organic solvents.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. For this compound, the following signals have been reported: δ 8.27 (s, 1H), 7.46 (s, 1H), 2.56 (s, 3H) in CDCl₃. The two singlets in the aromatic region are consistent with two non-equivalent protons on the benzene ring, and the singlet at 2.56 ppm corresponds to the methyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the spectra using standard pulse programs.

Causality: The chemical shifts in NMR are influenced by the electron density around the nuclei. Electron-withdrawing groups, such as the nitro group, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

Safety and Handling

This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Synthesis of Polysubstituted Nitrobenzenes: A Guide to Regioselectivity

In the landscape of pharmaceutical and materials science, the precise construction of polysubstituted nitrobenzenes is a foundational pillar. The nitro group, a versatile synthetic handle, opens a gateway to a multitude of chemical transformations. However, its introduction and the subsequent or prior placement of other substituents on the aromatic ring are governed by the nuanced principles of regioselectivity. This technical guide delves into the core factors dictating the orientation of electrophilic aromatic substitution, providing researchers, scientists, and drug development professionals with the insights necessary to strategically design and execute the synthesis of complex nitroaromatic compounds.

Fundamental Principles of Regioselectivity in Electrophilic Aromatic Substitution

The nitration of a benzene ring is a classic example of electrophilic aromatic substitution (EAS).[1] The reaction proceeds through the attack of the electron-rich π-system of the aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[2][3] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[3][4][5]

The initial attack of the electrophile on the benzene ring is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][6] The stability of this intermediate is paramount in determining the overall reaction rate and the regiochemical outcome of the substitution.[7] A subsequent deprotonation step, which is typically fast, restores the aromaticity of the ring.[2][6]

When the benzene ring is already substituted, the existing group profoundly influences both the rate of the reaction and the position of the incoming nitro group.[8][9] This directive influence is the cornerstone of regioselectivity in the synthesis of polysubstituted nitrobenzenes.

The Directing Effects of Substituents: A Tale of Two Influences

Substituents on a benzene ring exert their influence through a combination of two primary electronic effects: the inductive effect and the resonance effect.[9][10] The interplay of these effects determines whether a substituent is "activating" or "deactivating" and whether it directs incoming electrophiles to the ortho/para or meta positions.

Activating and Deactivating Groups

Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[11][12] They achieve this by donating electron density to the ring, making it more nucleophilic and stabilizing the positive charge of the arenium ion intermediate.[7][8] Conversely, deactivating groups decrease the reaction rate by withdrawing electron density from the ring, making it less nucleophilic and destabilizing the arenium ion.[8][12] Phenol, for instance, undergoes nitration thousands of times faster than benzene, while nitrobenzene reacts millions of times slower.[8][12]

Ortho-, Para-, and Meta-Directors

Substituents are broadly classified into two categories based on the isomeric products they favor:

-

Ortho-, Para-Directing Groups: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.[13][14] Most activating groups are ortho-, para-directors.[13] Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH₂), and alkyl (-R) groups.[14][15] Halogens (-F, -Cl, -Br, -I) are an interesting exception; they are deactivating yet ortho-, para-directing due to the dominance of their electron-withdrawing inductive effect in deactivating the ring, while their electron-donating resonance effect directs the substitution.[13]

-

Meta-Directing Groups: These groups direct the incoming electrophile to the position one carbon removed (meta) from themselves.[13][14] The majority of deactivating groups are meta-directors.[16] This category includes groups like nitro (-NO₂), cyano (-CN), carbonyl (-CHO, -COR), carboxyl (-COOH), and sulfonyl (-SO₃H).[14][17] These groups possess a positive or partial positive charge on the atom directly attached to the ring, which withdraws electron density.[18]

The directing influence of these groups can be rationalized by examining the resonance structures of the carbocation intermediates formed upon ortho, meta, and para attack. For ortho- and para-directing groups, the resonance contributors for ortho and para attack are more stable because they allow for the delocalization of the positive charge onto the substituent itself. In contrast, for meta-directing groups, the resonance structures for ortho and para attack place a positive charge adjacent to the already electron-deficient atom of the substituent, which is highly unfavorable.[18] Consequently, meta attack is the least destabilized pathway.[19]

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Name | Nature | Directing Effect |

| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | Ortho, Para |

| -OH, -O⁻ | Hydroxyl, Phenoxide | Strongly Activating | Ortho, Para |

| -OR | Alkoxy | Strongly Activating | Ortho, Para |

| -NHCOR | Amido | Moderately Activating | Ortho, Para |

| -R | Alkyl | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | Ortho, Para |

| -CHO, -COR | Aldehyde, Ketone | Moderately Deactivating | Meta |

| -CO₂H, -CO₂R | Carboxylic Acid, Ester | Moderately Deactivating | Meta |

| -SO₃H | Sulfonic Acid | Strongly Deactivating | Meta |

| -CN | Cyano | Strongly Deactivating | Meta |

| -NO₂ | Nitro | Strongly Deactivating | Meta |

| -NR₃⁺ | Quaternary Ammonium | Strongly Deactivating | Meta |

Data compiled from various sources.[14][20][21][22]

Strategic Synthesis of Polysubstituted Nitrobenzenes

The synthesis of polysubstituted nitrobenzenes requires careful planning, considering the directing effects of the substituents and the order in which they are introduced.

Synthesis of Dinitrobenzenes

The nitration of nitrobenzene provides a clear example of the directing effect of a deactivating group. The existing nitro group strongly deactivates the ring and directs the second nitration to the meta position, yielding primarily 1,3-dinitrobenzene.[3][17] This reaction requires more forcing conditions (e.g., higher temperature, fuming nitric acid) than the nitration of benzene due to the deactivating nature of the first nitro group.[3]

Synthesis of Trinitrobenzenes

The synthesis of 1,3,5-trinitrobenzene (TNB) highlights the challenges of introducing multiple deactivating groups. Direct nitration of benzene to TNB is difficult and results in poor yields due to the extreme deactivation of the ring after the introduction of the second nitro group.[23] A more common and efficient laboratory synthesis involves the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation.[24][25] Another synthetic route starts from phloroglucinol (1,3,5-trihydroxybenzene), which is first converted to its trioxime derivative and then oxidized to TNB.[23]

The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a highly stable explosive, often starts with the nitration of 1,3,5-trichlorobenzene to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by amination.[26]

The Influence of Steric Hindrance

In addition to electronic effects, steric hindrance can play a significant role in regioselectivity, particularly in the ratio of ortho to para products.[27][28] As the size of the existing substituent or the incoming electrophile increases, attack at the more sterically accessible para position is favored over the ortho position.[28][29]

Experimental Protocols

General Procedure for the Nitration of an Aromatic Compound

Objective: To introduce a nitro group onto an aromatic ring.

Materials:

-

Aromatic substrate

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10-15 °C. This mixture generates the nitronium ion.

-

Slowly add the aromatic substrate to the nitrating mixture, maintaining the temperature as specified by the particular reaction (e.g., below 50-60 °C for benzene to prevent dinitration).[4][30]

-

After the addition is complete, allow the reaction to stir at the appropriate temperature for a specified time.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude nitroaromatic product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrobenzene derivative.

Synthesis of m-Dinitrobenzene from Nitrobenzene

Objective: To synthesize 1,3-dinitrobenzene.

Procedure:

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Slowly add nitrobenzene to the nitrating mixture while maintaining the temperature around 100 °C.[3]

-

Heat the reaction mixture for a designated period to ensure complete reaction.

-

Follow the general workup procedure described in section 4.1 to isolate and purify the 1,3-dinitrobenzene.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Directing Effects of Substituents in EAS.

Conclusion: The Power of Predictive Synthesis

A thorough understanding of the principles of regioselectivity is indispensable for the rational design of synthetic routes to polysubstituted nitrobenzenes. By carefully considering the electronic and steric effects of substituents, chemists can predict and control the outcome of electrophilic aromatic substitution reactions. This predictive power is crucial in the development of novel pharmaceuticals, agrochemicals, and advanced materials where the precise arrangement of functional groups on an aromatic scaffold is critical to function. The strategic manipulation of these directing effects empowers the modern scientist to construct complex molecular architectures with efficiency and precision.

References

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

BYJU'S. (n.d.). Directive Influence Of Functional Group In Mono Substituted Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Clarke, H. T., & Hartman, W. W. (1922). 1,3,5-Trinitrobenzene. Organic Syntheses, 2, 93. doi:10.15227/orgsyn.002.0093. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

- Bellamy, A. J. (1998). A Facile Two-Step Synthesis of 1,3,5-Trinitrobenzene. Tetrahedron, 54(31), 9015-9020.

-

PrepChem.com. (n.d.). Preparation of 1,3,5-trinitrobenzene. Retrieved from [Link]

-

JoVE. (n.d.). Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

-

Solubility of Things. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]

-

Master Chemistry. (2023, February 9). What Are Ortho Para Directing Groups? Retrieved from [Link]

-

Master Chemistry. (2023, February 9). What Are Meta Directing Groups? Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

-

Vedantu. (n.d.). Deactivating and Meta Directing Groups in Chemistry: Key Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution (EAS) : Substituent Effects. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Majid, R. (2023, October 3). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes. Retrieved from [Link]

-

SciELO. (2013). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. J. Aerosp. Technol. Manag., 5(2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

National Institutes of Health. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. J. Am. Chem. Soc., 143(35), 14236–14249. Retrieved from [Link]

-

SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

PubMed. (2015). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. Org. Biomol. Chem., 13(10), 2976-83. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

- Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. 65(10), 873.

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. fiveable.me [fiveable.me]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 12. Electrophilic Aromatic Substitution (EAS) : Substituent Effects [almerja.com]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. What Are Ortho Para Directing Groups? [themasterchemistry.com]

- 16. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]

- 17. What Are Meta Directing Groups? [themasterchemistry.com]

- 18. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. prepchem.com [prepchem.com]

- 25. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]

- 26. scielo.br [scielo.br]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. alevelh2chemistry.com [alevelh2chemistry.com]

1-Bromo-2-chloro-4-methyl-5-nitrobenzene IUPAC name

An In-depth Technical Guide to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of interest in synthetic organic chemistry. The document elucidates the definitive IUPAC nomenclature and structural features of the molecule, grounded in internationally recognized chemical naming conventions. It further details validated physicochemical properties, a documented protocol for its synthesis via electrophilic aromatic substitution, and a thorough analysis of its expected and observed spectroscopic signatures for structural confirmation. The guide discusses the underlying chemical principles, such as substituent directing effects, that govern its synthesis and reactivity. Finally, potential applications are considered, positioning the compound as a versatile chemical intermediate for research and development in pharmaceuticals and materials science.

IUPAC Nomenclature and Structural Elucidation

The precise naming of a chemical entity is fundamental to unambiguous scientific communication. The structure is a benzene ring with four substituents: bromo, chloro, methyl, and nitro. The naming process follows the principles set forth by the International Union of Pure and Applied Chemistry (IUPAC), primarily documented in the "Nomenclature of Organic Chemistry," commonly known as the Blue Book[1][2][3].

The core principles applied are:

-

Lowest Locant Rule : The benzene ring is numbered to assign the lowest possible set of numbers (locants) to the substituents.

-

Alphabetical Precedence : When multiple numbering schemes yield the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.

For this molecule, two numbering schemes produce the lowest locant set of {1, 2, 4, 5}. To break this tie, alphabetical order is used: B romo, C hloro, M ethyl, N itro. "Bromo" is cited first and is therefore assigned position 1. This definitively leads to the name This compound [4]. Any other name would violate IUPAC conventions[5][6].

Molecular Structure

The structural formula confirms the spatial relationship of the substituents on the benzene ring as dictated by the IUPAC name.

Caption: Structure of this compound.

Physicochemical and Safety Data

Quantitative properties are essential for experimental design, modeling, and safety assessments. The following data have been computed and are available in public chemical databases[4].

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1126367-34-7 | PubChem[4], ChemicalBook[7] |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem[4] |

| Molecular Weight | 250.48 g/mol | PubChem[4] |

| Monoisotopic Mass | 248.91922 Da | PubChem[4] |

| XLogP3 | 3.4 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Hazard Identification

This compound is classified with the following GHS hazard statements, requiring appropriate handling and personal protective equipment[4][8].

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust/fumes and using thorough rinsing protocols in case of eye contact[7].

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted benzenes is a foundational task in organic chemistry, with the order of substituent introduction being critical to achieving the desired regiochemistry[9][10]. The documented synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of a pre-existing substituted benzene[7].

Synthetic Workflow

The key transformation is the nitration of 1-bromo-2-chloro-4-methylbenzene using a nitrating mixture of concentrated nitric and sulfuric acids[7].

Caption: Synthetic workflow for the nitration of 1-bromo-2-chloro-4-methylbenzene.

Mechanistic Discussion and Directing Effects

The success of this synthesis hinges on the directing effects of the substituents already present on the benzene ring[11][12].

-

Activating vs. Deactivating Groups : The methyl group (-CH₃) is an activating group, donating electron density to the ring and favoring electrophilic attack. The bromo (-Br) and chloro (-Cl) groups are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation[11][13].

-

Regiochemical Outcome : The incoming electrophile, the nitronium ion (NO₂⁺), is directed by the combined influence of the existing groups. The positions ortho and para to the methyl group (positions 3 and 5) are activated. The positions ortho and para to the halogens are also electronically favored. The position of nitration at C5 is ortho to the methyl group and meta to both halogens. The steric hindrance at the position between the bromo and methyl groups (C3) would be significant. The observed product, with nitration at C5, represents a favorable outcome considering the electronic activation by the methyl group and the steric environment of the ring.

Experimental Protocol

The following protocol is adapted from a documented synthesis[7].

-

Reaction Setup : In a suitable reaction vessel, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq) in concentrated sulfuric acid (approx. 3.25 mL per 1 g of starting material).

-

Cooling : Cool the solution to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Addition of Nitrating Agent : Add concentrated nitric acid (approx. 0.75 mL per 1 g of starting material) slowly and dropwise to the cooled solution, maintaining the temperature at -20°C.

-